Methanone, (4-ethoxyphenyl)(4-methylphenyl)-
Description
Methanone, (4-ethoxyphenyl)(4-methylphenyl)-, is a diaryl ketone characterized by two substituted phenyl rings attached to a carbonyl group. The 4-ethoxyphenyl group introduces an electron-donating ethoxy (-OCH₂CH₃) substituent, while the 4-methylphenyl group contributes a methyl (-CH₃) substituent. This structural configuration influences its physicochemical properties, reactivity, and biological activity.
Properties
IUPAC Name |
(4-ethoxyphenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-18-15-10-8-14(9-11-15)16(17)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYAPIPAPKZONE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358287 | |
| Record name | Methanone, (4-ethoxyphenyl)(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65629-84-7 | |
| Record name | Methanone, (4-ethoxyphenyl)(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethoxy-4'-methylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-ethoxyphenyl)(4-methylphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 4-ethoxybenzoyl chloride and 4-methylbenzene.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (CH2Cl2) or another non-polar solvent.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours.
The product is then purified through recrystallization or column chromatography to obtain Methanone, (4-ethoxyphenyl)(4-methylphenyl)- in high purity .
Industrial Production Methods
On an industrial scale, the production of Methanone, (4-ethoxyphenyl)(4-methylphenyl)- follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-ethoxyphenyl)(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methanone, (4-ethoxyphenyl)(4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanone, (4-ethoxyphenyl)(4-methylphenyl)- involves its interaction with various molecular targets. The compound can act as a photosensitizer, absorbing light and transferring energy to other molecules, leading to photochemical reactions. This property is particularly useful in photodynamic therapy and other light-induced processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s analogs vary primarily in substituents on the aryl rings. Key comparisons include:
Antioxidant Properties
- Methanone derivatives with 4-ethoxyphenyl (e.g., compound 5e in ) exhibit 52% antioxidant activity in β-carotene assays, slightly below BHA (58%) .
- Methanone with 3,5-di-t-butyl-4-hydroxyphenyl (compound 5b) shows higher activity (56%), attributed to steric protection of the phenolic -OH group .
- In DPPH radical scavenging assays, the 4-ethoxyphenyl derivative (5e ) has an EC₅₀ = 265 µM , outperforming BHA (280 µM) but less potent than curcumin (200 µM) .
Anti-Inflammatory Activity
- Analogs with 4-methylphenyl (compound 4d ) and 4-methoxyphenyl (compound 4l ) groups show 74.67% and 80.01% inhibition in carrageenan-induced edema assays, respectively, compared to naproxen (81.23%) .
- Electron-donating groups (e.g., -CH₃, -OCH₃) enhance anti-inflammatory activity by improving binding affinity, whereas bulkier substituents like ethoxy may reduce bioavailability .
Physicochemical Properties
- Melting Points: Bis(4-methylphenyl)methanone oxime: 167°C . Ethoxy-substituted derivatives generally exhibit lower melting points due to reduced crystallinity from the bulky -OCH₂CH₃ group.
- Solubility: Ethoxy groups enhance solubility in polar organic solvents (e.g., ethanol) compared to methyl or chloro analogs .
Biological Activity
Methanone, (4-ethoxyphenyl)(4-methylphenyl)-, also known by its chemical identifier 65629-84-7, is a compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including its mechanism of action, research findings, and applications in medicine and industry.
Overview of Biological Activity
Research indicates that Methanone, (4-ethoxyphenyl)(4-methylphenyl)- exhibits a range of biological activities, primarily focusing on antimicrobial and anti-inflammatory properties. These effects are thought to arise from the compound's ability to interact with various biochemical pathways, particularly those involving enzyme inhibition.
Target and Mode of Action
Similar compounds have demonstrated the ability to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the deamination of neurotransmitters such as tyramine and tryptamine. This inhibition can lead to significant changes in neurotransmitter levels and overall cellular function. The proposed mechanism for Methanone involves:
- Inhibition of Enzymatic Reactions: By targeting specific enzymes, Methanone may alter metabolic pathways that are crucial for cellular signaling and function.
- Interaction with Free Radicals: Like related compounds, it may also react with hydroxyl radicals, impacting oxidative stress levels within cells.
Antimicrobial Activity
Studies have indicated that Methanone derivatives possess notable antimicrobial properties. For instance, compounds structurally similar to Methanone have been evaluated for their effectiveness against various bacterial strains. The results suggest a potential for development into therapeutic agents aimed at combating infections.
Anti-inflammatory Properties
In addition to antimicrobial effects, Methanone has been explored for its anti-inflammatory capabilities. Research shows that certain derivatives exhibit significant inhibition of inflammatory markers in vitro, suggesting a pathway for treating inflammatory diseases.
Case Studies
Several studies have investigated the biological activities of Methanone and its derivatives:
- Study on Antimicrobial Activity: A recent investigation focused on a series of Methanone derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Anti-inflammatory Study: Another study evaluated the anti-inflammatory effects of a Methanone derivative in a murine model of inflammation. Results indicated a reduction in edema and inflammatory cytokines, supporting its potential use in treating inflammatory conditions.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacteria | |
| Anti-inflammatory | Reduces inflammation markers | |
| Enzyme Inhibition | Inhibits monoamine oxidase | |
| Oxidative Stress | Reacts with hydroxyl radicals |
Applications in Medicine and Industry
Methanone, (4-ethoxyphenyl)(4-methylphenyl)- is not only significant in academic research but also holds promise for practical applications:
- Drug Development: Its structural features make it a candidate for developing new pharmaceuticals targeting microbial infections and inflammatory diseases.
- Industrial Use: The compound is utilized as a building block in organic synthesis for creating more complex molecules used in polymers and dyes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-ethoxyphenyl)(4-methylphenyl)methanone, and how do reaction conditions influence yield and purity?
- Methodology :
- Friedel-Crafts Acylation : React 4-ethoxyphenyl and 4-methylphenyl precursors with acylating agents (e.g., acetyl chloride) under Lewis acid catalysis (AlCl₃). Monitor reaction progress via TLC and optimize temperature (e.g., 0–50°C) to minimize side products .
- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with pre-functionalized aryl boronic acids and ketone intermediates. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity via HPLC (>98%) .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio for aryl precursors) and solvent polarity (e.g., dichloromethane vs. toluene) to enhance regioselectivity .
Q. How can spectroscopic techniques characterize (4-ethoxyphenyl)(4-methylphenyl)methanone?
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretch near 1680–1700 cm⁻¹. Ethoxy (C-O-C) and methyl (C-H) groups appear at ~1250 cm⁻¹ and ~2850 cm⁻¹, respectively. Subtract solvent artifacts (e.g., CCl₄ at 1550 cm⁻¹) as in .
- NMR Analysis :
- ¹H NMR : Ethoxy protons (δ 1.3–1.5 ppm, triplet; δ 3.9–4.1 ppm, quartet), methyl group (δ 2.3 ppm, singlet), and aromatic protons (δ 6.8–7.8 ppm, multiplet due to para-substitution).
- ¹³C NMR : Carbonyl carbon (δ ~195 ppm), ethoxy (δ ~63 ppm), methyl (δ ~21 ppm) .
- X-ray Crystallography : Resolve crystal structure (monoclinic system, space group P2₁/c) to confirm bond angles and dihedral torsion (<10° between aryl rings) .
Q. What are the key safety considerations for handling this compound?
- Hazards : Potential skin/eye irritation (H315, H319) and respiratory sensitization (H335) based on structurally similar diaryl ketones .
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid dust/aerosol inhalation .
- Emergency Measures : For spills, collect with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Use CO₂ or dry chemical fire extinguishers .
Advanced Research Questions
Q. How do substituents (ethoxy and methyl) influence the compound’s electronic structure and reactivity?
- Electronic Effects : The ethoxy group (-OCH₂CH₃) is electron-donating via resonance, activating the aryl ring toward electrophilic substitution. The methyl group (-CH₃) donates weakly via hyperconjugation, slightly increasing electron density.
- Dipole Moments : Ground-state dipole (µg) can be calculated via DFT (e.g., B3LYP/6-311G**) and compared to excited-state (µe) values from solvatochromic shifts. Expect µe > µg due to charge redistribution upon excitation .
- Reactivity in Photoreactions : Enhanced intersystem crossing (ISC) efficiency due to ketone’s n→π* transition, enabling applications in photocatalysis .
Q. Are there contradictions in reported spectral data, and how can they be resolved?
- Data Discrepancies : For example, IR spectra may show carbonyl shifts due to solvent effects (CCl₄ vs. CS₂) or grating artifacts (e.g., 1996 cm⁻¹ in ). Cross-validate with NMR and high-resolution MS .
- Resolution Strategies : Use deuterated solvents for NMR to eliminate impurity peaks. Compare experimental XRD data (e.g., C–O bond length ~1.36 Å) with computational models .
Q. What computational methods predict the compound’s physicochemical properties?
- Quantum Chemistry : Optimize geometry at the MP2/cc-pVTZ level to calculate HOMO-LUMO gaps (~5 eV) and electrostatic potential maps (identify nucleophilic/electrophilic sites) .
- QSPR Models : Predict logP (≈3.2) and aqueous solubility (≈0.1 mg/L) using fragment-based algorithms (e.g., EPI Suite) .
- Molecular Dynamics (MD) : Simulate aggregation behavior in solvents (e.g., ethanol) to guide crystallization trials .
Q. How does the compound’s stability under varying conditions impact storage and application?
- Thermal Stability : Perform TGA/DSC to determine decomposition onset (>200°C). Store at 2–8°C in amber glass vials to prevent photodegradation .
- pH Sensitivity : Assess hydrolysis in acidic (pH <3) or basic (pH >10) conditions via LC-MS. The ethoxy group is prone to cleavage in strong acids, forming phenolic byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
